molecular formula C17H16F6N2O4 B6311083 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane CAS No. 2088942-76-9

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane

Cat. No.: B6311083
CAS No.: 2088942-76-9
M. Wt: 426.31 g/mol
InChI Key: JXVNGZHLTGLARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is an organic compound with the molecular formula C17H16F6N2O4 and a molecular weight of 426.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane typically involves the reaction of phenol with para-aminobenzaldehyde . The process includes the substitution of phenol and the amination of the resulting hydroxyaldehyde . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .

Scientific Research Applications

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism by which 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(3-amino-4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of trifluoromethoxy groups.

    2,2-Bis(4-hydroxy-3-aminophenyl)propane: Another similar compound with hydroxyl groups.

Uniqueness

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

IUPAC Name

4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNGZHLTGLARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.